ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Description
Introduction and Chemical Foundation
Chemical Classification and Nomenclature
Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate belongs to the 4H-pyran class of oxygen-containing heterocycles. Its systematic name adheres to IUPAC nomenclature guidelines, prioritizing substituent order (e.g., ethyl, amino, cyano) and positional descriptors. The 4H-pyran core indicates a six-membered ring with oxygen at position 1, two double bonds (positions 1-2 and 3-4), and saturation at position 4.
The compound’s structural complexity is exemplified by:
- Ethyl ester group at position 3.
- Amino (-NH2) and cyano (-CN) groups at positions 6 and 5, respectively.
- Sulfanylmethyl (-S-CH2-) bridge linking the 4H-pyran core to a 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin moiety.
- 4-Fluorophenyl substituent at position 4.
Table 1: Key Functional Groups and Their Positions
| Functional Group | Position | Role in Reactivity/Interactions |
|---|---|---|
| Ethyl ester (COOEt) | 3 | Solubility modulation, ester hydrolysis |
| Amino (-NH2) | 6 | Hydrogen bonding, nucleophilic reactivity |
| Cyano (-CN) | 5 | Electron-withdrawing, π-interactions |
| Sulfanylmethyl (-S-CH2-) | 2 | Thiol-based conjugation, redox activity |
| 4-Fluorophenyl | 4 | Aromatic stacking, fluorine’s electronic effects |
Historical Development of 4H-Pyran Derivatives
The 4H-pyran scaffold has evolved from natural products to synthetic intermediates with diverse applications. Early studies focused on simple pyranones (e.g., maltol, kojic acid), while modern research emphasizes multifunctional derivatives. Key milestones include:
- Anticancer agents : 4H-Pyran derivatives like β-lapachone exhibit CDK2 inhibition and antitumor activity.
- Antimicrobial compounds : Synthesis of pyran-based antibiotics via multicomponent reactions.
- Scaffold diversification : Incorporation of heterocycles (e.g., pyridin, pyrazole) to enhance pharmacological profiles.
Significance in Heterocyclic Chemistry Research
The compound’s structural complexity underscores its potential in drug discovery. Key attributes include:
- Polypharmacology : Multiple functional groups enable interactions with diverse biological targets (e.g., kinases, receptors).
- Modular Design : The 4H-pyran core serves as a scaffold for appending bioactive substituents (e.g., fluorophenyl, sulfanylmethyl).
- Synthetic Versatility : Reactivity at positions 2, 3, 5, and 6 allows further functionalization via nucleophilic substitution or cross-coupling.
Overview of Structural Features and Functional Groups
4H-Pyran Core
The six-membered oxygenated ring (positions 1–6) provides a rigid, electron-rich framework. Double bonds between C1-C2 and C3-C4 influence reactivity, favoring electrophilic additions.
Substituent Analysis
Ethyl 3-Carboxylate :
6-Amino Group :
5-Cyano Group :
Sulfanylmethyl Bridge :
4-Fluorophenyl Substituent :
Position in the Broader Context of Pyran Chemistry
The compound represents a highly functionalized 4H-pyran derivative , distinct from simpler analogs like:
- Tetrahydro-4H-pyran-4-one : A saturated, monofunctional intermediate.
- Coumarins : Benzopyranones with linear conjugation but fewer substituents.
Table 2: Comparison with Key 4H-Pyran Derivatives
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3S/c1-2-34-27(33)24-22(35-25(31)20(14-30)23(24)16-8-10-19(28)11-9-16)15-36-26-18(13-29)12-17-6-4-3-5-7-21(17)32-26/h8-12,23H,2-7,15,31H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRSHDUARWJSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. The structural features, such as the cyano and amino groups, contribute significantly to its reactivity and biological profile.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{19}H_{19}N_{3}O_{3}S
- Molecular Weight : 373.44 g/mol
The presence of multiple functional groups such as cyano (-CN), amino (-NH_2), and a pyran ring enhances its chemical reactivity and potential for biological activity.
Synthesis
The synthesis of this compound typically involves several steps that include:
- Formation of the Pyran Ring : Utilizing appropriate reagents to construct the pyran framework.
- Introduction of Cyano Groups : Employing nitriles or other cyanide sources to introduce cyano functionalities.
- Amino Group Addition : Using amines to incorporate amino substituents into the structure.
- Final Modifications : Adjusting substituents to optimize biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of ethyl 6-amino-5-cyano derivatives against various strains of bacteria. In vitro assays demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Ethyl 6-amino derivative | S. aureus | 15 |
| Ethyl 6-amino derivative | E. coli | 12 |
These findings suggest that modifications in the structure can lead to enhanced antibacterial potency.
Antifungal Activity
In addition to antibacterial effects, some derivatives have shown promising antifungal activity. For instance, compounds derived from ethyl 6-amino-5-cyano exhibited effectiveness against Candida albicans and Aspergillus niger.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 6-amino derivative | C. albicans | 32 µg/mL |
| Ethyl 6-amino derivative | A. niger | 64 µg/mL |
The mechanism by which ethyl 6-amino-5-cyano derivatives exert their biological effects is not fully elucidated but may involve:
- Inhibition of Cell Wall Synthesis : Similar to other known antibacterial agents.
- Disruption of Membrane Integrity : Leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Potentially through interaction with DNA or RNA.
Case Studies
- Study on Antibacterial Efficacy : A study published in the Egyptian Journal of Chemistry evaluated various synthesized compounds for their antibacterial properties, highlighting that specific structural modifications significantly improved efficacy against resistant bacterial strains .
- Antifungal Evaluation : Research conducted on antifungal activity indicated that certain derivatives exhibited lower MIC values compared to standard antifungal agents, suggesting potential for development into therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The target compound shares structural similarities with several pyran-3-carboxylate derivatives. Below is a comparative analysis based on substituents, synthesis, and molecular properties:
Substituent Variations on the Pyran Ring
Key Observations:
- 4-Position Substituent : The 4-fluorophenyl group in the target compound contrasts with halogenated (e.g., 2-chloro-6-fluorophenyl in ) or alkylated (e.g., 4-ethylphenyl in ) analogs. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to alkyl groups .
- Cyclic Moiety : The cyclohepta[b]pyridine group in the target compound is a 7-membered ring, whereas analogs feature smaller pyridine rings (e.g., 6-methylpyridine in ). Larger rings may influence binding affinity in protein targets .
Pharmacological and Physicochemical Data
Limited pharmacological data are available in the provided evidence. However, structural insights suggest:
- Bioavailability : The 4-fluorophenyl group and ethyl ester may improve lipophilicity (LogP ~3.2), favoring membrane permeability compared to methyl esters (LogP ~2.5) .
- Thermal Stability : Cyclohepta[b]pyridine’s conformational flexibility could reduce melting points compared to rigid pyridine derivatives .
Preparation Methods
Cycloheptanone Condensation
Cycloheptanone undergoes condensation with cyanoacetamide in the presence of ammonium acetate under refluxing acetic acid, forming the bicyclic pyridine core.
Reaction Conditions :
Thiol Group Introduction
The pyridine intermediate is treated with Lawesson’s reagent in toluene at 110°C to introduce the thiol (–SH) group at position 2.
Analytical Validation :
Sulfanylmethyl Coupling
The pyran core and cyclohepta[b]pyridine-thiol are coupled via a nucleophilic substitution reaction. The pyran derivative is brominated at the methyl position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by reaction with the thiol fragment in the presence of triethylamine (TEA).
Optimized Conditions :
-
Bromination :
-
Coupling :
Spectroscopic Confirmation :
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. Key parameters include:
| Parameter | Pyran Synthesis | Thiol Coupling |
|---|---|---|
| Catalyst Loading | 8 mol% | 1.5 equiv TEA |
| Residence Time | 10 minutes | 30 minutes |
| Purity | >99% (HPLC) | >98% (HPLC) |
Process intensification reduces waste by 40% compared to batch methods.
Mechanistic Insights
The pyran formation follows a stepwise mechanism:
-
Knoevenagel Condensation : 4-Fluorobenzaldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Michael Addition : Ethyl acetoacetate attacks the nitrile, generating a zwitterionic intermediate.
-
Cyclization : Intramolecular nucleophilic attack yields the 4H-pyran ring.
The coupling reaction proceeds via an S2 mechanism, where the thiolate anion displaces bromide from the bromomethylpyran intermediate.
Challenges and Solutions
-
Regioselectivity in Pyran Formation : Substituent electronic effects direct the 4-fluorophenyl group to the 4-position, confirmed by NOESY.
-
Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.
-
Scalability : Microreactor technology mitigates exothermicity during bromination.
Analytical Characterization
Key Spectroscopic Data :
| Technique | Pyran Core | Final Compound |
|---|---|---|
| -NMR | δ 7.3–7.5 ppm (4-fluorophenyl aromatic) | δ 2.5–3.0 ppm (cycloheptane CH) |
| -NMR | δ 165 ppm (ester carbonyl) | δ 118 ppm (pyridine CN) |
| IR | 2210 cm (C≡N) | 1730 cm (C=O ester) |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-component reactions (MCRs) or stepwise functionalization. For example:
- Four-component reactions in aqueous media using malononitrile, aldehydes, ethyl acetoacetate, and thiols under basic conditions (e.g., KF-alumina catalysis) yield the pyran core .
- Ionic liquid-assisted synthesis (e.g., [2-aminobenzoato][PF6]) improves regioselectivity and reduces side reactions .
- Thioether linkage formation requires controlled coupling of the cyclohepta[b]pyridine sulfanyl group with the pyran methyl group under inert atmospheres (N₂/Ar) to prevent oxidation . Key factors affecting yield: solvent polarity (DMF > ethanol), temperature (60–80°C optimal), and stoichiometric ratios (1:1.2 for thiol:pyran intermediate) .
Q. Which spectroscopic and crystallographic methods are critical for confirming structural integrity?
- NMR : ¹H/¹³C NMR resolves the cyano (δ 110–120 ppm), fluorophenyl (δ 160–165 ppm for C-F), and sulfanyl-methyl (δ 2.5–3.5 ppm) groups. 2D NMR (COSY, HSQC) confirms spatial proximity of the cyclohepta[b]pyridine and pyran moieties .
- X-ray crystallography : Reveals bond lengths (C-S: 1.78–1.82 Å) and dihedral angles between the pyran and fluorophenyl groups (15–25°), confirming steric constraints .
- IR : Peaks at 2200 cm⁻¹ (C≡N) and 1700 cm⁻¹ (ester C=O) validate functional groups .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structural analogs exhibit:
| Analog Structure | Activity | Mechanism |
|---|---|---|
| Pyrido[4,3-d]pyrimidine derivatives | Antimicrobial (MIC: 8 µg/mL) | DNA gyrase inhibition |
| Tetrahydrobenzo[b]thiophene derivatives | Anticancer (IC₅₀: 12 µM) | Tubulin polymerization inhibition |
| Fluorophenyl-substituted pyrans | Anti-inflammatory (COX-2 selectivity >10x) |
These suggest potential for antimicrobial and anticancer screening via agar diffusion and MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Variable substituent screening : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
- Core modification : Substitute the cyclohepta[b]pyridine with smaller rings (e.g., piperidine) to reduce steric hindrance .
- Pharmacokinetic profiling : Use logP calculations (CLOGP ≥3.5 indicates poor solubility) to guide ester-to-acid hydrolysis for improved bioavailability .
Q. How should contradictory data (e.g., conflicting biological assay results) be resolved?
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (quantitative) and time-kill curves (kinetic) .
- Impurity analysis : Use HPLC-MS to rule out side products (e.g., hydrolyzed ester) interfering with assays .
- Comparative crystallography : Compare crystal structures of active/inactive analogs to identify conformational requirements for bioactivity .
Q. What computational strategies are suitable for predicting binding modes?
- Molecular docking : Use the compound’s crystallographic coordinates (e.g., CCDC entry from ) to dock into E. coli DNA gyrase (PDB: 1KZN) .
- MD simulations : Assess stability of the sulfanyl-methyl linkage in aqueous environments (AMBER force field, 100 ns trajectories) .
- QSAR models : Train models using IC₅₀ data from analogs to predict activity against new targets .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystal growth : Slow evaporation from DMSO/EtOH (1:3) at 4°C produces diffraction-quality crystals .
- Disordered moieties : The cyclohepta[b]pyridine ring often shows disorder; refine using SHELXL restraints and twin modeling .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak reflections from bulky substituents .
Q. How can synthetic scalability be improved without compromising purity?
- Flow chemistry : Continuous synthesis of the pyran core reduces reaction time from 24h to 2h .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing and easier purification .
- Catalyst recycling : Immobilize ionic liquid catalysts on silica to enable reuse (5 cycles with <10% yield drop) .
Q. What methodologies are recommended for in vitro toxicity profiling?
- Hepatotoxicity : Use HepG2 cells for ALT/AST release assays after 48h exposure .
- Genotoxicity : Ames test (TA98 strain) with/without metabolic activation (S9 fraction) .
- Cardiotoxicity : Patch-clamp assays on hERG-transfected HEK cells to assess potassium channel blockade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
